REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([C:8](O)=[O:9])=[CH:6][N:5]=[C:4]([Cl:11])[CH:3]=1.ClC1C(CO)=CC(F)=C(Cl)N=1>>[Cl:1][C:2]1[CH:3]=[C:4]([Cl:11])[N:5]=[CH:6][C:7]=1[CH2:8][OH:9]
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Name
|
|
Quantity
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4.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=C1C(=O)O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
ClC1=NC(=C(C=C1CO)F)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=NC(=C1)Cl)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |